6-(4-Methoxyoxan-4-yl)pyridin-3-amine dihydrochloride
CAS No.: 2230804-03-0
Cat. No.: VC5489057
Molecular Formula: C11H18Cl2N2O2
Molecular Weight: 281.18
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2230804-03-0 |
|---|---|
| Molecular Formula | C11H18Cl2N2O2 |
| Molecular Weight | 281.18 |
| IUPAC Name | 6-(4-methoxyoxan-4-yl)pyridin-3-amine;dihydrochloride |
| Standard InChI | InChI=1S/C11H16N2O2.2ClH/c1-14-11(4-6-15-7-5-11)10-3-2-9(12)8-13-10;;/h2-3,8H,4-7,12H2,1H3;2*1H |
| Standard InChI Key | RGLBQZYUZLIERU-UHFFFAOYSA-N |
| SMILES | COC1(CCOCC1)C2=NC=C(C=C2)N.Cl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates a pyridine ring system with two key substituents:
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6-Position: A 4-methoxyoxan-4-yl group, a six-membered oxygen-containing heterocycle (tetrahydropyran) with a methoxy (-OCH₃) substituent at the 4-position.
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3-Position: A primary amine (-NH₂) group.
The dihydrochloride salt form enhances aqueous solubility and stability, a common strategy in pharmaceutical chemistry .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | 6-(4-Methoxyoxan-4-yl)pyridin-3-amine dihydrochloride |
| Molecular Formula | C₁₁H₁₇Cl₂N₃O₂ |
| Molecular Weight | 298.18 g/mol |
| Salt Form | Dihydrochloride |
| Parent Compound | 6-(4-Methoxyoxan-4-yl)pyridin-3-amine |
Synthetic Routes and Optimization
Core Synthesis Strategies
While no explicit synthesis of 6-(4-methoxyoxan-4-yl)pyridin-3-amine dihydrochloride is documented, analogous pyridine derivatives suggest feasible pathways:
Pyridine Functionalization
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Nucleophilic Aromatic Substitution: Introduction of the 4-methoxyoxan-4-yl group via coupling reactions, leveraging halogenated pyridine intermediates (e.g., 6-bromopyridin-3-amine) .
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Reductive Amination: Formation of the amine group using ammonia or protected amine sources under catalytic hydrogenation .
Salt Formation
Protonation of the free base with hydrochloric acid yields the dihydrochloride salt, confirmed by stoichiometric titration and X-ray crystallography in related compounds .
Table 2: Hypothetical Synthetic Steps
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Bromination | NBS, CCl₄, 80°C |
| 2 | Suzuki-Miyaura Coupling | 4-Methoxyoxan-4-ylboronic acid, Pd(PPh₃)₄, Na₂CO₃, DME/H₂O |
| 3 | Deprotection/Amination | NH₃, H₂, Pd/C, MeOH |
| 4 | Salt Formation | HCl (2 eq), Et₂O, 0°C |
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
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Aqueous Solubility: Predicted >50 mg/mL (dihydrochloride salt form) .
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logP: Estimated 1.2 (moderate lipophilicity due to the oxane moiety) .
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pKa: Amine group pKa ~8.5 (protonatable under physiological conditions) .
Metabolic Stability
In vitro studies on analogous pyridines indicate moderate hepatic microsomal stability, with cytochrome P450 isoforms (CYP3A4, CYP2D6) primarily involved in oxidative metabolism .
Biological Activity and Mechanistic Insights
Table 3: Predicted Bioactivity Profile
| Target | IC₅₀ (Hypothetical) | Selectivity Notes |
|---|---|---|
| KDM4A | ~0.5 μM | Moderate selectivity over KDM2A |
| KDM5B | ~0.7 μM | Cross-subfamily inhibition |
| CYP3A4 | >10 μM | Low off-target inhibition |
Applications in Medicinal Chemistry
Anticancer Drug Development
The compound’s potential to inhibit KDMs aligns with epigenetic therapies targeting oncogenic histone modifications . Preclinical models of breast and prostate cancer may benefit from its dual KDM4/5 inhibition profile.
Neurological Disorders
Modulation of histone methylation states could address neurodegenerative conditions like Alzheimer’s disease, though blood-brain barrier permeability requires optimization .
Challenges and Future Directions
Synthetic Scalability
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Challenge: Multi-step synthesis introduces yield limitations at the coupling and salt formation stages.
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Solution: Flow chemistry approaches to optimize Pd-catalyzed couplings .
Toxicity Profiling
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Priority: Assess cardiotoxicity risks via hERG channel binding assays and in vivo rodent models.
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